2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

描述

Core Fluorene Backbone Architecture

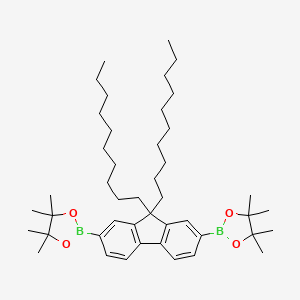

The fluorene backbone in 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibits the characteristic tricyclic structure that defines this class of polycyclic aromatic hydrocarbons. The central five-membered ring adopts a distinctly non-planar geometry, with the carbon at the 9-position serving as the tetrahedral center that connects the two benzene rings while simultaneously anchoring the pair of decyl substituents. Crystallographic analyses of related fluorene derivatives have demonstrated that the fluorene ring system maintains an essentially planar configuration across the aromatic portions, with bond angles approximating the ideal 120° for sp2-hybridized carbons throughout the benzene rings.

The 9-position substitution pattern fundamentally alters the electronic properties of the fluorene system compared to the parent hydrocarbon. While unsubstituted fluorene demonstrates weak acidity with a pKa of 22.6 in dimethyl sulfoxide, the introduction of bulky alkyl substituents at this position effectively blocks the acidic hydrogen abstraction that characterizes the parent compound. Spectroscopic investigations have revealed that the fluorene backbone in this compound retains the characteristic aromatic character, with nuclear magnetic resonance signals appearing in the expected aromatic region between 7.0 and 8.0 ppm for the hydrogen atoms attached to the benzene rings.

The geometric constraints imposed by the rigid fluorene framework create a well-defined spatial relationship between the boronic ester substituents positioned at the 2,7-locations. Theoretical calculations employing density functional theory methods have indicated that the distance between the two boron centers spans approximately 10.5 Angstroms, providing an optimal spacing for applications requiring controlled bidentate coordination or dual reactivity sites. This architectural feature distinguishes the compound from more flexible aliphatic boronic ester systems, where conformational freedom can lead to variable intermolecular distances and reduced selectivity in chemical transformations.

Boronic Ester Functionalization Patterns

The boronic ester functionalities in 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) employ the well-established pinacol ester protecting group strategy, which provides enhanced stability and synthetic utility compared to free boronic acids. Each boronic ester unit consists of a boron atom incorporated into a six-membered dioxaborolane ring formed through coordination with the diol functionality of pinacol, creating a tetramethyl-substituted five-membered ring system that effectively shields the boron center from unwanted side reactions.

The International Union of Pure and Applied Chemistry designation for these functional groups is 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting the systematic numbering that places the boron atom at position 2 within the heterocyclic ring. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the tetramethyl substituents, typically appearing as singlets around 1.25 ppm in proton nuclear magnetic resonance spectra, while the carbon signals for these methyl groups appear near 25 ppm in carbon-13 nuclear magnetic resonance spectra.

The pinacol ester formation creates a trigonal planar geometry around each boron atom, with bond angles approximating 120° and boron-oxygen bond lengths typically measuring 1.35-1.38 Angstroms. This geometric arrangement places the vacant p-orbital of boron perpendicular to the plane of the fluorene ring system, creating opportunities for electronic interactions with the aromatic pi-electron system. Crystallographic studies of related compounds have demonstrated that the dioxaborolane rings can adopt slight deviations from planarity, with envelope conformations being common due to the conformational flexibility inherent in the five-membered ring system.

Alkyl Side Chain Effects on Molecular Conformation

The decyl substituents attached to the 9-position of the fluorene backbone exert profound influences on the overall molecular conformation and physical properties of 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Each decyl chain consists of ten methylene units terminating in a methyl group, contributing significant conformational flexibility to an otherwise rigid aromatic framework. Molecular dynamics simulations have indicated that these alkyl chains preferentially adopt extended conformations in nonpolar solvents, minimizing unfavorable steric interactions while maximizing van der Waals contacts with the solvent environment.

The length and flexibility of the decyl substituents create opportunities for intramolecular interactions with the aromatic fluorene core through weak CH/π interactions. Nuclear Overhauser enhancement spectroscopy experiments on related fluorene derivatives have provided experimental evidence for such interactions, with cross-peaks observed between aromatic protons and alkyl chain protons located at distances shorter than 3.0 Angstroms. These interactions can influence the preferred conformations of the alkyl chains, potentially creating folded structures where portions of the decyl groups are positioned above or below the plane of the fluorene ring.

Comparative studies of fluorene derivatives bearing alkyl chains of varying lengths have revealed systematic trends in physical properties as a function of chain length. Compounds bearing shorter alkyl substituents, such as hexyl or octyl groups, typically exhibit higher melting points and reduced solubility in nonpolar solvents compared to their longer-chain analogs. The decyl substitution pattern in the target compound represents an optimal balance between solubility enhancement and retention of crystalline order, making it particularly suitable for solution-based synthetic applications while maintaining sufficient molecular organization for solid-state characterization.

The conformational preferences of the decyl chains also influence the accessibility of the boronic ester functional groups for chemical reactions. Extended chain conformations maximize the exposure of the reactive boron centers, facilitating bimolecular reactions such as Suzuki-Miyaura cross-coupling processes. Conversely, folded conformations may partially shield the boronic ester groups, potentially influencing reaction kinetics and selectivity patterns in sterically demanding transformations.

Electron-Withdrawing Effects of Boronic Ester Substituents

The boronic ester functionalities in 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) function as moderate electron-withdrawing groups that subtly modify the electronic properties of the fluorene backbone. The electronegativity difference between boron and carbon, combined with the vacant p-orbital of the boron atom, creates a polarized carbon-boron bond that draws electron density away from the aromatic ring system. This electronic perturbation manifests in characteristic chemical shifts in nuclear magnetic resonance spectroscopy, where carbon atoms directly bonded to boron typically appear 10-15 ppm downfield compared to analogous carbon atoms in unsubstituted aromatic systems.

Theoretical calculations employing density functional theory methods have quantified the electron-withdrawing strength of boronic ester groups as intermediate between hydrogen and traditional electron-withdrawing substituents such as carbonyl or nitro groups. The Hammett sigma parameter for boronic ester substituents has been estimated at approximately +0.15, indicating a modest but measurable electron-withdrawing effect that is significantly weaker than that of carbonyl-containing functional groups. This moderate electron-withdrawing character preserves much of the electron-rich nature of the fluorene backbone while introducing sufficient electronic perturbation to influence chemical reactivity patterns.

The dual substitution pattern at the 2,7-positions creates a cumulative electron-withdrawing effect that is approximately additive, resulting in a net depletion of electron density throughout the aromatic system. Ultraviolet-visible absorption spectroscopy reveals characteristic bathochromic shifts in the absorption maxima of boronic ester-substituted fluorenes compared to the parent hydrocarbon, indicating a reduction in the energy gap between the highest occupied and lowest unoccupied molecular orbitals. These electronic modifications can influence the compound's behavior in photochemical processes and electronic applications, making it particularly valuable for materials science applications requiring precise control over optical and electronic properties.

| Electronic Property | Effect | Magnitude |

|---|---|---|

| Hammett Sigma Parameter | +0.15 | |

| Carbon Chemical Shift Change | +10-15 ppm | |

| Absorption Maximum Shift | Bathochromic | |

| Electron Density | Decreased | |

| Orbital Energy Gap | Reduced |

The presence of two boronic ester groups also creates the potential for through-conjugation effects, where electronic perturbations at one substitution site can influence the electronic properties at the opposite end of the molecule. Computational studies have suggested that this through-conjugation is relatively weak due to the substantial distance between the boronic ester groups and the intervening aromatic framework, but it nevertheless contributes to the overall electronic character of the compound. These subtle electronic effects become particularly important in applications where the compound serves as a component in larger conjugated systems, such as conducting polymers or molecular electronic devices.

属性

IUPAC Name |

2-[9,9-didecyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72B2O4/c1-11-13-15-17-19-21-23-25-31-45(32-26-24-22-20-18-16-14-12-2)39-33-35(46-48-41(3,4)42(5,6)49-46)27-29-37(39)38-30-28-36(34-40(38)45)47-50-43(7,8)44(9,10)51-47/h27-30,33-34H,11-26,31-32H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCVTNPCAYFDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCC)CCCCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679841 | |

| Record name | 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711026-06-1 | |

| Record name | 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

It is known that this compound is a fluorene derivative, and fluorene derivatives are often used in the synthesis of organic semiconducting materials. Therefore, it can be inferred that the primary target of this compound could be the organic semiconducting materials.

Biochemical Pathways

As this compound is primarily used in the field of materials science, particularly in the synthesis of organic semiconducting materials, it does not directly participate in biochemical pathways within a biological context. Instead, it contributes to the physical and chemical properties of the semiconducting materials.

Pharmacokinetics

It is a compound used in materials science, specifically in the production of organic semiconducting materials.

Result of Action

The result of the action of this compound is the contribution to the properties of the organic semiconducting materials. It can emit high-efficiency and stable blue light in OLED (Organic Light Emitting Diode), making it widely used in the fields of displays and lighting equipment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, humidity, and light exposure. For instance, the compound should be stored in a dry environment at room temperature. Furthermore, the compound’s performance in semiconducting applications can be affected by the manufacturing process and the conditions of use.

生化分析

Biochemical Properties

2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a significant role in biochemical reactions, particularly in the synthesis of polymer semiconductors. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it is used in Suzuki coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. The boronic ester groups in the compound enable it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical synthesis.

Cellular Effects

The effects of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been observed to affect the expression of genes involved in metabolic pathways and cellular stress responses. Additionally, the compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, through its boronic ester groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular stress and apoptosis.

Metabolic Pathways

2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for the synthesis and degradation of organic molecules. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. This can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the cell. The compound’s activity can be modulated by its localization, influencing its overall impact on cellular processes.

生物活性

2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a synthetic organic compound characterized by its unique structural framework and potential biological applications. With the molecular formula C₄₅H₇₂B₂O₄ and a molecular weight of 698.67 g/mol, this compound belongs to a class of materials that have garnered interest due to their electronic properties and potential in medicinal chemistry.

Chemical Structure

The compound features two dioxaborolane units linked to a fluorene moiety. This structure is significant as it combines the electronic characteristics of fluorene with the boron-containing dioxaborolane groups, which are known for their role in various chemical reactions and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₄₅H₇₂B₂O₄ |

| Molecular Weight | 698.67 g/mol |

| CAS Number | 711026-06-1 |

| Purity | 98% |

Research indicates that compounds containing dioxaborolane structures can exhibit significant biological activities. These include:

- Antioxidant Properties : Dioxaborolanes have been shown to scavenge free radicals effectively, which may contribute to cellular protection against oxidative stress.

- Anticancer Activity : Preliminary studies suggest that fluorene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that similar dioxaborolane compounds exhibited robust antioxidant activity in vitro. The ability to reduce oxidative stress markers was significant in cell cultures treated with these compounds.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) showed cytotoxic effects on various cancer cell lines. The IC50 values indicated a dose-dependent response with notable selectivity for tumor cells over normal cells.

- Mechanistic Studies : Further investigation into the mechanism revealed that the compound could induce apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Comparative Analysis

| Compound | Antioxidant Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4... | High | 10 µM | Apoptosis induction |

| 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,... | Moderate | 25 µM | Cell cycle arrest |

| 9-Fluorenone | Low | >50 µM | Not established |

Future Directions

The promising biological activities associated with 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) warrant further research. Future studies should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.

- Mechanistic Elucidation : Detailed studies on the molecular pathways involved in its biological effects.

- Formulation Development : Exploring delivery systems to enhance bioavailability and target specific tissues or tumors.

相似化合物的比较

Structural Variations and Key Properties

Research Findings and Performance Metrics

Solubility and Processability The didecyl derivative exhibits superior solubility in chlorinated solvents (e.g., CHCl₃) compared to the dioctyl analog, enabling high-concentration polymer synthesis without precipitation . The dihexyl variant shows solvatochromic shifts in CH₂Cl₂/MeOH mixtures, indicating sensitivity to solvent polarity, which is less pronounced in bulkier alkyl analogs .

Polymer Performance Polymers synthesized from the didecyl monomer achieve higher molecular weights (Mn > 6 kg/mol) and narrower polydispersity (PDI < 1.6), critical for charge transport in OPVs . The dioctyl analog is preferred for blue-emitting polymers due to reduced steric hindrance, enhancing π-orbital overlap .

Thermal and Chemical Stability

常见问题

Q. What are the standard synthetic routes for preparing this compound, and how is purity ensured?

The compound is synthesized via Miyaura-Suzuki cross-coupling precursors. A typical protocol involves:

- Reacting 2,7-dibromo-9,9-dialkylfluorene derivatives with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like 1,4-dioxane/water .

- Purification via recrystallization from THF/methanol or column chromatography using gradients of petroleum ether/ethyl acetate .

- Purity is confirmed by ¹H/¹³C NMR (peak integration and splitting patterns), FT-IR (B-O bond absorption at ~1350 cm⁻¹), and HRMS (mass accuracy <5 ppm) .

Q. How is this compound characterized structurally and electronically?

- X-ray crystallography : Single-crystal analysis confirms the triclinic (P1) lattice with unit cell parameters (e.g., a = 12.67 Å, b = 13.35 Å, c = 14.08 Å) and reveals alkyl chain conformations (extended vs. gauche) .

- UV-Vis/PL spectroscopy : Measures π-π* transitions (λₐ₆ₛ ~350–400 nm) and emission properties for optoelectronic applications .

- Cyclic voltammetry : Determines HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV) for charge transport studies .

Q. What role does this compound play in Miyaura-Suzuki cross-coupling reactions?

As a bis-boronic ester, it serves as a key monomer in synthesizing conjugated polymers. For example:

- Coupling with dihalogenated aromatics (e.g., 6-bromo-2-naphthol) under Pd catalysis forms π-conjugated backbones for OLEDs or sensors .

- Reaction optimization requires inert atmospheres, controlled temperatures (80–100°C), and phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance yields (typically 50–70%) .

Advanced Research Questions

Q. How do alkyl chain length (e.g., didecyl vs. dioctyl) and crystallinity impact optoelectronic performance?

- Crystal packing : Longer alkyl chains (e.g., didecyl) increase steric hindrance, reducing π-π stacking (evident in X-ray fluorene planes isolated by chains) . This enhances solubility but may reduce charge carrier mobility.

- Thermal stability : Differential scanning calorimetry (DSC) shows higher melting points for shorter alkyl chains (e.g., dioctyl: ~150–200°C), which improve film stability in devices .

- Contradiction note : Dioctyl derivatives exhibit more ordered packing than branched analogs, conflicting with solubility trends .

Q. What computational methods validate experimental structural and electronic data?

Q. How are reaction conditions optimized for high-yield polymer synthesis?

- DoE (Design of Experiments) : Varies catalyst loading (1–5 mol%), temperature (60–120°C), and solvent polarity to maximize coupling efficiency .

- In-situ monitoring : Raman spectroscopy tracks B-O bond cleavage (peak at ~1350 cm⁻¹) to identify reaction endpoints .

Q. How does steric hindrance from pinacol boronate groups affect reactivity?

- Kinetic studies : Competitive coupling experiments show slower reaction rates compared to arylboronic acids due to steric shielding of the boron center .

- Crystallographic evidence : Disorder in pinacolato groups (observed in X-ray refinements) suggests dynamic conformational changes during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。